12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
Description
12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile is a tricyclic heterocyclic compound characterized by a fused diazatricyclic core, a cyano group at position 10, and a formyl substituent at position 12. This compound’s unique substitution pattern distinguishes it from structurally related analogs, as discussed below.
Properties
Molecular Formula |
C13H7N3O |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-formylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C13H7N3O/c14-6-10-5-9(8-17)7-16-12-4-2-1-3-11(12)15-13(10)16/h1-5,7-8H |
InChI Key |
AAAGFMXNNFBPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(C=C3C#N)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the tricyclic structure. Industrial production methods may involve the optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, it could be explored for its potential therapeutic properties. Additionally, in the industry, it may be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The diazatricyclic core is common among related compounds, but substituent variations significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., CN, CHO) : The formyl group in the target compound enhances electrophilicity at position 12, facilitating nucleophilic additions or condensations, unlike alkyl or aryl substituents in analogs .
- Halogenated Derivatives : Chloro or fluorophenyl groups improve binding to hydrophobic pockets in proteins but may increase toxicity risks .
- Lipophilicity: Benzyl or ethoxypropylamino groups (e.g., CAS 331868-01-0) enhance membrane permeability but reduce aqueous solubility .
Biological Activity
12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The molecular formula of 12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile is . The structure includes a tricyclic framework with alternating double bonds that contribute to its electronic properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C15H12N3O2 |
| Molecular Weight | 270.27 g/mol |
| Functional Groups | Formyl group, Carbonitrile |
| Structural Features | Tricyclic with diazine |
Antimicrobial Activity
Preliminary studies indicate that 12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.
Antitumor Activity
Research has shown that this compound possesses cytotoxic effects against several cancer cell lines. The cytotoxicity is primarily attributed to the induction of apoptosis through the activation of caspase pathways. In vitro assays demonstrated that the compound effectively inhibited cell proliferation in human cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Mechanism |
|---|---|---|---|
| Antimicrobial | Bacteria | Inhibition of growth | Disruption of cell membrane |
| Antitumor | Cancer Cells | Induction of apoptosis | Activation of caspase pathways |
The biological activity of 12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways.
- DNA Interaction : Potential intercalation into DNA may lead to disruption in replication and transcription processes.
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated a significant zone of inhibition compared to control groups.
- Cytotoxicity Assay : A separate study assessed the cytotoxic effects on MCF-7 breast cancer cells using the MTT assay method. The compound exhibited an IC50 value indicating potent cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
